6-(3-Amino-4-methylphenoxy)nicotinonitrile
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Overview
Description
6-(3-Amino-4-methylphenoxy)nicotinonitrile is a chemical compound with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol This compound is known for its unique structure, which includes a nicotinonitrile core substituted with an amino and methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Amino-4-methylphenoxy)nicotinonitrile typically involves the reaction of 3-amino-4-methylphenol with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxy group is introduced to the nicotinonitrile core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Amino-4-methylphenoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Halogenated derivatives or other substituted phenoxy compounds.
Scientific Research Applications
6-(3-Amino-4-methylphenoxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(3-Amino-4-methylphenoxy)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and potential as an anticancer agent.
3-Cyano-2-pyridones: Used in the synthesis of furo[2,3-b]pyridine derivatives with various biological activities.
Uniqueness
6-(3-Amino-4-methylphenoxy)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methylphenoxy group on the nicotinonitrile core makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C13H11N3O |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-(3-amino-4-methylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-9-2-4-11(6-12(9)15)17-13-5-3-10(7-14)8-16-13/h2-6,8H,15H2,1H3 |
InChI Key |
BAGSEJHJGMYNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=C(C=C2)C#N)N |
Origin of Product |
United States |
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